Solubility Profile of 3-amino-1-cyclohexyl-1-methylthiourea: A Methodological and Interpretive Guide
Solubility Profile of 3-amino-1-cyclohexyl-1-methylthiourea: A Methodological and Interpretive Guide
An In-depth Technical Guide
Abstract
3-amino-1-cyclohexyl-1-methylthiourea belongs to the thiourea class of compounds, which are of significant interest in medicinal chemistry and materials science for their diverse biological activities and applications in synthesis.[1][2] A fundamental understanding of a compound's solubility is paramount for its successful application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug development.[3][4] This technical guide provides a comprehensive framework for determining, interpreting, and applying the solubility data of 3-amino-1-cyclohexyl-1-methylthiourea in various organic solvents. While specific solubility data for this compound is not extensively published, this document establishes a robust, self-validating experimental protocol based on the gold-standard isothermal shake-flask method coupled with gravimetric analysis.[5][6] It further delves into the theoretical underpinnings of its solubility based on molecular structure, offering researchers, scientists, and drug development professionals a practical and scientifically-grounded approach to generating and utilizing this critical physicochemical property.
The Critical Role of Solubility: A Theoretical Perspective
The solubility of a solid solute in a liquid solvent is the maximum amount of that solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[7][8] This equilibrium is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between solute and solvent molecules.
1.1 Molecular Structure Analysis of 3-amino-1-cyclohexyl-1-methylthiourea
To predict the solubility behavior of 3-amino-1-cyclohexyl-1-methylthiourea (Molecular Formula: C₈H₁₇N₃S, Molecular Weight: 187.31 g/mol ), we must first analyze its structure.[9][10] The molecule possesses a distinct amphipathic character:
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Nonpolar Moieties: The bulky cyclohexyl group and the N-methyl group are nonpolar and hydrophobic. These regions will interact favorably with nonpolar solvents through van der Waals forces.
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Polar Moiety: The amino-thiourea core (-NH-C(=S)-N-NH₂) is highly polar. The nitrogen and sulfur atoms have lone pairs of electrons, and the N-H protons are capable of acting as hydrogen bond donors. This functional group is the primary site for strong interactions with polar solvents.
This dual nature suggests that the solubility of 3-amino-1-cyclohexyl-1-methylthiourea will be highly dependent on the solvent's ability to effectively solvate both its polar and nonpolar regions. For instance, polar protic solvents like alcohols can engage in hydrogen bonding with the amino-thiourea group, while polar aprotic solvents can interact via dipole-dipole forces. Nonpolar solvents are expected to be poor solvents due to their inability to disrupt the strong intermolecular hydrogen bonds of the polar core in the solid crystal lattice.
Caption: Conceptual diagram of solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a robust experimental method is essential. The isothermal shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound in equilibrium.[6]
2.1 Core Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis
This protocol provides a self-validating system for determining the solubility of 3-amino-1-cyclohexyl-1-methylthiourea in a chosen organic solvent. The principle is to create a saturated solution, separate the excess solid, and then determine the concentration of the dissolved solid in a known quantity of the solvent by mass after evaporation.[7][11][12]
2.1.1 Required Materials and Equipment
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3-amino-1-cyclohexyl-1-methylthiourea (powder form, purity >95%)[9]
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Selected organic solvents (analytical grade)
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Analytical balance (readable to 0.1 mg)
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Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C)
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Glass vials with screw caps (e.g., 20 mL)
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Syringe filters (0.45 µm, solvent-compatible)
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Pipettes
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Pre-weighed evaporating dishes or beakers
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Drying oven
2.1.2 Step-by-Step Experimental Workflow
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Preparation of Saturated Solution:
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Add an excess amount of solid 3-amino-1-cyclohexyl-1-methylthiourea to several vials (working in triplicate is recommended for statistical validity). "Excess" means enough solid is visibly present throughout the experiment.[6]
-
Carefully add a precise volume (e.g., 10.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary for some solute-solvent systems.[4][6] The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation and Sampling:
-
Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a specific volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a solvent-compatible filter to remove any suspended microparticles. This step is critical to avoid contamination from undissolved solute.
-
-
Gravimetric Quantification:
-
Pipette a precise volume of the filtered saturated solution (e.g., 5.0 mL) into a pre-weighed (tared) evaporating dish. Record the combined weight.
-
Place the evaporating dish in a well-ventilated fume hood or use a rotary evaporator to gently evaporate the solvent.
-
Transfer the dish to a drying oven set to a moderate temperature (e.g., 60-80 °C) to remove any residual solvent. Dry to a constant weight, meaning consecutive weighings after cooling in a desiccator are identical.[8]
-
2.1.3 Calculation of Solubility
The solubility can be calculated as follows:
-
Weight of empty dish: W₁
-
Weight of dish + dry solute: W₂
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Weight of dissolved solute: W₃ = W₂ - W₁
-
Volume of filtrate analyzed: V (in mL)
Solubility (g / 100 mL) = (W₃ / V) * 100
Caption: Workflow for the Isothermal Shake-Flask Method.
Data Presentation and Practical Application
The results from the experimental protocol should be meticulously recorded to allow for clear comparison and application.
3.1 Summarizing Solubility Data
Quantitative results should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Qualitative Description |
| Methanol | 25.0 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Ethanol | 25.0 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetone | 25.0 | Experimental Value | Calculated Value | e.g., Soluble |
| Dichloromethane | 25.0 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Toluene | 25.0 | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| n-Heptane | 25.0 | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |
3.2 Application in Recrystallization
Solubility data is fundamental for developing an effective purification strategy via recrystallization. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a low temperature (e.g., 0-4 °C).[13] By determining the solubility at two different temperatures (e.g., 25 °C and 50 °C), researchers can identify suitable solvents that will maximize the yield of purified crystals upon cooling.[13]
Procedure for Solvent Selection:
-
Consult the generated solubility table.
-
Identify solvents where solubility is moderate to high.
-
Perform qualitative tests by heating the compound in these solvents to boiling and observing dissolution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation. A good solvent will yield a high quantity of pure crystals.[13]
Conclusion
A comprehensive understanding of the solubility of 3-amino-1-cyclohexyl-1-methylthiourea is indispensable for its effective use in scientific research and development. This guide provides the theoretical context and a detailed, validated experimental protocol to empower researchers to generate high-quality, reliable solubility data. By systematically applying the isothermal shake-flask method and correctly interpreting the results, scientists can optimize purification processes, design effective formulations, and ultimately accelerate their research and development timelines.
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